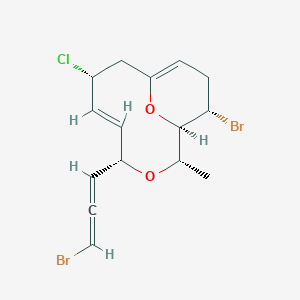![molecular formula C8H15N B1258813 7-Azaspiro[3.5]nonane CAS No. 766-34-7](/img/structure/B1258813.png)
7-Azaspiro[3.5]nonane
概要
説明
7-Azaspiro[3.5]nonane is a heterocyclic compound with the molecular formula C8H15N. It features a spirocyclic structure, which means that two rings are connected through a single atom. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities .
作用機序
Target of Action
The primary target of 7-Azaspiro[3.5]nonane is the enzyme known as Fatty Acid Amide Hydrolase (FAAH) . This enzyme plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
This compound acts as an inhibitor of FAAH . By binding to FAAH, it prevents the enzyme from breaking down endocannabinoids, compounds that are naturally produced in the body and bind to cannabinoid receptors . This results in increased levels of endocannabinoids, enhancing the activity of the endocannabinoid system .
Biochemical Pathways
The inhibition of FAAH by this compound affects the endocannabinoid system, a complex cell-signaling system in the body . The endocannabinoids are part of this system and are involved in regulating a variety of functions and processes including sleep, mood, appetite, memory, reproduction, and fertility . By inhibiting FAAH and thereby increasing endocannabinoid levels, this compound can potentially influence these processes .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 7-Azaspiro[3The compound’s potency and selectivity for faah suggest that it may have suitable pharmacokinetic properties for medicinal chemistry optimization .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of the endocannabinoid system’s activity . By inhibiting FAAH and increasing endocannabinoid levels, it can potentially influence a variety of physiological processes regulated by this system .
生化学分析
Biochemical Properties
7-Azaspiro[3.5]nonane plays a significant role in biochemical reactions, particularly as an inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme involved in the degradation of fatty acid amides, which are signaling molecules that regulate various physiological processes. By inhibiting FAAH, this compound can modulate the levels of these signaling molecules, thereby influencing physiological responses
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting FAAH, this compound can alter the signaling pathways mediated by fatty acid amides, leading to changes in cellular responses . Furthermore, its impact on gene expression and cellular metabolism is an area of active research, with studies indicating potential regulatory roles in these processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition. By binding to the active site of FAAH, it prevents the enzyme from degrading fatty acid amides, thereby increasing their levels and prolonging their signaling effects . This binding interaction is crucial for the compound’s inhibitory activity and its subsequent physiological effects. Additionally, this compound may interact with other biomolecules, influencing their activity and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for sustained inhibition of FAAH and prolonged physiological effects . Its degradation over time can lead to a decrease in its inhibitory activity and a return to baseline levels of fatty acid amides.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FAAH without causing significant adverse effects. At higher doses, toxic or adverse effects may be observed, including potential disruptions in cellular function and metabolism . These threshold effects highlight the importance of dosage optimization in therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. Its primary role as an FAAH inhibitor places it within the metabolic pathway of fatty acid amides, where it modulates the levels of these signaling molecules
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments, where it can exert its inhibitory effects on FAAH . The transport and distribution of this compound are critical for its bioavailability and efficacy in biochemical applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for its activity and function, as it allows the compound to interact with FAAH and other biomolecules within the appropriate cellular context . Understanding the subcellular localization of this compound is crucial for optimizing its therapeutic potential.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Azaspiro[3.5]nonane typically involves the use of N-Boc-4-piperidone as a starting material. The process includes a Wittig reaction to prepare N-Boc-4-methylenepiperidine, followed by a [2+2] cyclization catalyzed by zinc/copper with trichloroacetyl chloride to form N-Boc-7-azaspiro ketone. This intermediate is then reduced using sodium borohydride at room temperature to yield N-Boc-7-azaspiro-ol. Finally, the Boc protecting group is removed using 2 mol/L hydrochloric acid-ethyl acetate to obtain the target product .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reagents and raw materials used are economical and readily available, making the process suitable for batch production .
化学反応の分析
Types of Reactions: 7-Azaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
科学的研究の応用
7-Azaspiro[3.5]nonane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: It serves as a scaffold for the development of new pharmaceuticals, particularly in the design of enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials
類似化合物との比較
- 1-Oxa-8-azaspiro[4.5]decane
- 2-Oxa-7-azaspiro[3.5]nonane
- 2-Oxa-6-azaspiro[3.3]heptane
Comparison: 7-Azaspiro[3.5]nonane is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits superior potency as a FAAH inhibitor, making it a valuable scaffold in medicinal chemistry .
特性
IUPAC Name |
7-azaspiro[3.5]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-8(3-1)4-6-9-7-5-8/h9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQKGAVROUDOTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80604540 | |
| Record name | 7-Azaspiro[3.5]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80604540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
766-34-7 | |
| Record name | 7-Azaspiro[3.5]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80604540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-azaspiro[3.5]nonane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



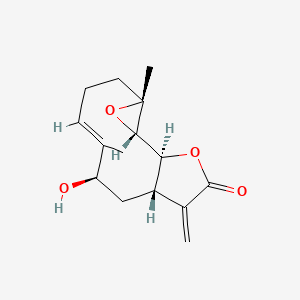
![5-[(2,4,5-Trihydroxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B1258737.png)
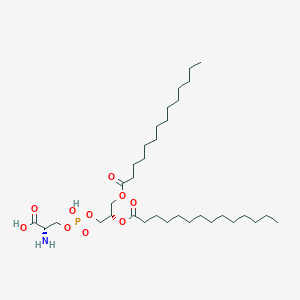
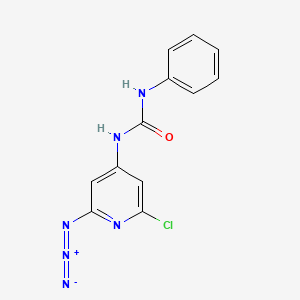
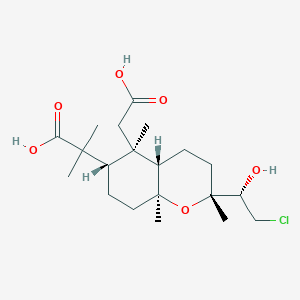
![2-(dimethylamino)-N-[(10E)-7-(2-methylpropyl)-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-3-phenylpropanamide](/img/structure/B1258741.png)
![(1aR,4R,7bS)-1,1,4,7-tetramethyl-1a,2,3,4,4a,5,6,7b-octahydrocyclopropa[e]azulene](/img/structure/B1258743.png)

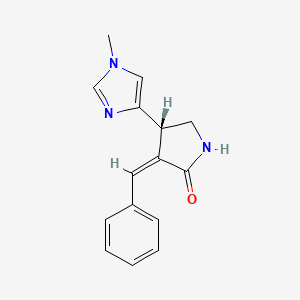
![(2S)-5-hydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-2,3-dihydropyrano[2,3-h]chromen-4-one](/img/structure/B1258748.png)


